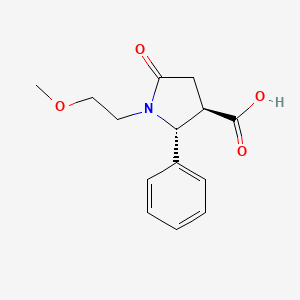
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, or MOPC, is an organic compound with a broad range of applications in scientific research. It is a derivative of the amino acid lysine and is part of the pyrrolidine family of compounds. MOPC is used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of compounds. It has been used to study the effects of drugs on the human body and to develop new compounds for therapeutic applications. MOPC is a versatile compound that can be used in a variety of laboratory experiments, and has many advantages and limitations.
作用機序
MOPC is an organic compound that binds to proteins and affects their structure and function. It binds to amino acids in proteins and alters their conformation, which can affect their activity and interactions with other molecules. MOPC can also bind to receptors in the cell membrane and affect their function. It can also affect the activity of enzymes and other proteins in the cell.
Biochemical and Physiological Effects
MOPC has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes and other proteins in the cell, as well as affecting the activity of receptors in the cell membrane. It can also affect the structure and function of proteins, as well as the activity of hormones. MOPC has also been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
MOPC has many advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low toxicity in humans. However, MOPC has some limitations for laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. It is also not very stable in acidic conditions and can decompose quickly.
将来の方向性
MOPC has many potential future directions. It could be used to develop new drugs for therapeutic applications, such as cancer and inflammation. It could also be used to study the effects of environmental pollutants on organisms. It could also be used to study the effects of hormones on cells and to study the effects of drugs on the brain. Additionally, MOPC could be used to develop new compounds for use in laboratory experiments. Finally, MOPC could be used to study the structure and function of proteins and to develop new compounds for therapeutic applications.
合成法
MOPC can be synthesized through two main methods: the Strecker synthesis and the Knoevenagel condensation. The Strecker synthesis involves the reaction of cyanide with an aldehyde in the presence of a base, such as sodium hydroxide, to form a nitrile. The nitrile is then reacted with an amine, such as lysine, to form a pyrrolidine. The pyrrolidine is then reacted with an acid, such as acetic acid, to form MOPC. The Knoevenagel condensation involves the reaction of an aldehyde with an amine in the presence of a base, such as sodium hydroxide, to form an imine. The imine is then reacted with an acid, such as acetic acid, to form MOPC.
科学的研究の応用
MOPC has a wide range of applications in scientific research. It is used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of compounds. It is used to study the effects of drugs on the human body and to develop new compounds for therapeutic applications. MOPC is also used in experiments to study the effects of environmental pollutants on organisms. It is used to study the effects of hormones on cells and to study the effects of drugs on the brain.
特性
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-8-7-15-12(16)9-11(14(17)18)13(15)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDIFNJOLYNQS-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)
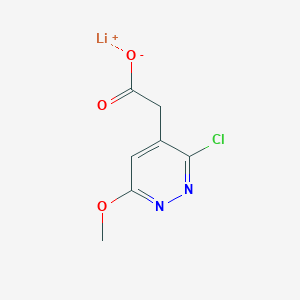

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
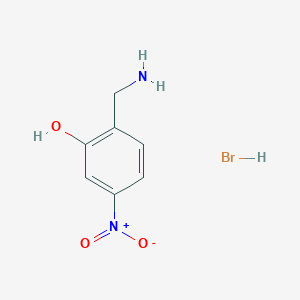
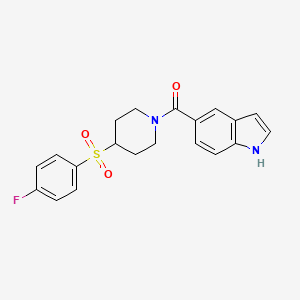
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)




![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)
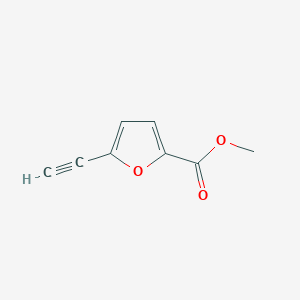
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)